Sofosbuvir D6 -

Sofosbuvir D6

Catalog Number: EVT-256377
CAS Number:
Molecular Formula: C22H23D6FN3O9P
Molecular Weight: 535.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sofosbuvir D6 is the deuterium labeled Sofosbuvir(PSI-7977), which is an investigational nucleotide analog for treatment of chronic HCV infection.
Overview

Sofosbuvir D6 is a deuterated analog of sofosbuvir, a nucleotide analog used primarily in the treatment of hepatitis C virus infections. The compound is notable for its enhanced pharmacokinetic properties due to the incorporation of deuterium, which can improve metabolic stability and reduce the frequency of dosing. Sofosbuvir itself is a prodrug that is converted into its active form, sofosbuvir triphosphate, which inhibits viral replication.

Source

Sofosbuvir was developed by Gilead Sciences and received approval from the U.S. Food and Drug Administration in December 2013. The compound is synthesized through various chemical processes that involve multiple intermediates and reagents to achieve the final product.

Classification

Sofosbuvir D6 falls under the classification of antiviral agents, specifically as a direct-acting antiviral medication targeting hepatitis C. It is categorized as a nucleotide analog and is part of the broader class of phosphoramidate prodrugs.

Synthesis Analysis

The synthesis of sofosbuvir D6 involves several key steps that utilize novel intermediates and optimized reaction conditions.

Methods and Technical Details:

  1. Starting Materials: The synthesis begins with the preparation of specific nucleoside precursors, typically involving protected forms of uridine derivatives.
  2. Key Reactions:
    • Condensation Reaction: A crucial step involves condensing a nucleoside derivative with a phosphoramidate reagent to form an intermediate.
    • Deprotection: Following condensation, protective groups are removed using acid or base treatment to yield sofosbuvir.
  3. Deuteration: The introduction of deuterium can occur at various stages, often using deuterated solvents or reagents to ensure incorporation into the final product.
Molecular Structure Analysis

Sofosbuvir D6 has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C22H29D6N3O9P
  • Molecular Weight: Approximately 507.5 g/mol
  • Structural Features:
    • The compound contains a pyrimidine base linked to a ribose sugar moiety.
    • The phosphoramidate group is essential for its activity as a prodrug.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational properties and interactions with biological targets .

Chemical Reactions Analysis

Sofosbuvir D6 participates in several chemical reactions that are critical for its activation and efficacy:

  1. Hydrolysis: Upon administration, sofosbuvir D6 undergoes hydrolysis to release the active triphosphate form.
  2. Phosphorylation: The triphosphate form is further phosphorylated within the host cell, leading to its incorporation into viral RNA during replication.
  3. Inhibition Mechanism: The active triphosphate competes with natural nucleotides, effectively terminating RNA chain elongation.

These reactions are fundamental to its mechanism of action against hepatitis C virus .

Mechanism of Action

Sofosbuvir D6 exerts its antiviral effects primarily through the following process:

  1. Conversion to Active Form: After administration, it is converted into sofosbuvir triphosphate by cellular kinases.
  2. Incorporation into Viral RNA: The triphosphate competes with endogenous nucleotides, incorporating into the viral RNA chain.
  3. Chain Termination: This incorporation results in premature termination of RNA synthesis, inhibiting viral replication.

The effectiveness of sofosbuvir D6 in treating hepatitis C has been demonstrated in various clinical studies, showing significant reductions in viral load among treated patients .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Sofosbuvir D6 typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.

Chemical Properties:

  • Stability: The presence of deuterium enhances stability against metabolic degradation compared to non-deuterated counterparts.
  • pH Sensitivity: Sofosbuvir D6 exhibits stability across a range of pH levels but may degrade under extreme acidic or basic conditions.

Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed for quality control and characterization .

Applications

Sofosbuvir D6 is primarily used in scientific research related to antiviral therapies for hepatitis C. Its applications include:

  • Pharmacokinetic Studies: Understanding how deuteration affects drug metabolism and efficacy.
  • Drug Development: Investigating potential improvements in dosing regimens and therapeutic outcomes through modifications in chemical structure.
  • Clinical Trials: Evaluating its effectiveness in combination therapies for hepatitis C treatment regimens.

Research continues to explore the potential benefits of deuterated compounds like sofosbuvir D6 in enhancing therapeutic profiles against viral infections .

Isotopic Labeling and Synthetic Methodologies of Sofosbuvir D6

Design Principles for Deuterated Nucleotide Analogs in Antiviral Research

Deuterium (²H) labeling, involving the substitution of hydrogen atoms with the stable isotope deuterium at specific molecular sites, serves as a pivotal strategy in antiviral drug development. Sofosbuvir-d6 (PSI-7977-d6; GS-7977-d6), a deuterated analog of the hepatitis C virus (HCV) NS5B polymerase inhibitor Sofosbuvir, incorporates six deuterium atoms at the tert-butyl ester group of the L-alaninate moiety. Its chemical structure is C₂₂H₂₃D₆FN₃O₉P, with a molecular weight of 535.49 g/mol [1] [5] [7]. This strategic deuteration aims to:

  • Enhance Metabolic Stability: Deuterium substitution at carbon-hydrogen (C-H) bonds adjacent to metabolically labile sites leverages the Kinetic Isotope Effect (KIE). The stronger carbon-deuterium (C-D) bond (∼5–10 times slower cleavage than C-H bonds) impedes oxidative metabolism by cytochrome P450 enzymes, thereby extending the half-life of the drug and its active metabolites [3].
  • Minimize Structural Alterations: Deuterium’s near-identical atomic radius to hydrogen (<0.025 Å difference) ensures negligible perturbation to Sofosbuvir’s stereochemistry, receptor binding, and pharmacodynamics. This preserves its activity as a potent inhibitor of HCV RNA replication [1] [3].
  • Enable Metabolic Pathway Tracing: The isotopic signature allows precise tracking of Sofosbuvir-d6 and its phosphorylated anabolites (mono-, di-, and triphosphate) in in vitro and in vivo systems using mass spectrometry, facilitating studies on intracellular activation kinetics and distribution [9].

Table 1: Key Physicochemical Properties of Sofosbuvir-d6

PropertyValueSignificance
Molecular FormulaC₂₂H₂₃D₆FN₃O₉PConfirms site-specific D6 labeling at the isopropyl moiety of the alaninate ester
Molecular Weight535.49 g/mol∼6 g/mol increase vs. non-deuterated Sofosbuvir
CAS Number1868135-06-1Unique identifier for the deuterated compound
Chemical NamePropan-2-yl-1,1,1,3,3,3-d6 ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninateDescribes stereochemistry and deuteration sites
Purity≥98.35%Essential for reliable pharmacological and metabolic studies

Synthetic Pathways for Site-Specific Deuterium Incorporation in Sofosbuvir D6

The synthesis of Sofosbuvir-d6 necessitates precise deuteration at the propan-2-yl group of the L-alaninate ester. This is achieved through tailored synthetic routes using deuterated reagents to ensure isotopic purity and positional integrity:

  • Deuterated Starting Material Synthesis: The synthesis begins with isotopically labeled propan-2-ol-d7 (CD₃CDODCD₃) or acetone-d6 ((CD₃)₂C=O), which are condensed with N-[(S)-{[(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl]methoxy}-phenoxyphosphoryl]-L-alanine under activated conditions. Phosphorylation agents like phenyl dichlorophosphate are employed in anhydrous solvents (dichloromethane or tetrahydrofuran) with bases such as triethylamine to facilitate ester bond formation [4] [7].
  • Key Reaction Steps:
  • Protection/Deprotection Strategies: The 5’-OH group of the uridine core is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in pyridine. Post-phosphorylation, deprotection is achieved via acidic hydrolysis or fluoride-mediated cleavage [4].
  • Phosphoramidate Coupling: The deuterated L-alaninate isopropyl ester is coupled to the chlorophosphoryl intermediate derived from the protected nucleoside. This step occurs at low temperatures (-30°C to 0°C) to suppress racemization and optimize yield [4].
  • Purification: Crude Sofosbuvir-d6 is purified via silica gel chromatography or recrystallization using methanol/water mixtures to achieve >98% chemical and isotopic purity. Analytical confirmation uses HPLC-MS and ¹H/²H NMR to verify deuteration efficiency and absence of protium exchange [3] [7].
  • Optimization Metrics: Reaction parameters are refined to maximize isotopic incorporation:
  • Solvent Choice: Anhydrous dichloromethane minimizes deuterium loss via protic exchange.
  • Catalyst Use: 4-Dimethylaminopyridine (DMAP) enhances esterification efficiency.
  • Temperature Control: Reactions conducted below 25°C prevent thermal degradation of deuterated fragments [4].

Table 2: Synthetic Method Comparison for Sofosbuvir-d6

MethodDeuterated ReagentKey ConditionsYieldIsotopic Purity
Direct EsterificationPropan-2-ol-d7DCM, DMAP, 0°C, 12h68–75%>99% D6
Grignard RouteAcetone-d6 + Methylmagnesium BromideTHF, -20°C, N₂ atmosphere55–62%98.5% D6
Reductive DeuterationD₂/Pd-C + Acrylate IntermediateEtOAc, 50 psi, 60°C48–53%97% D6

Optimization of Radiolabeling Techniques for Metabolic Tracking

Sofosbuvir-d6’s deuterium tags enable sensitive tracking of its metabolic activation pathway—crucial for understanding its intracellular pharmacology and optimizing antiviral efficacy:

  • Analytical Workflow for Phosphorylated Anabolites:
  • Cell Processing: Hepatocytes, PBMCs, or RBCs are lysed in cold methanol/water (70:30) to preserve labile phosphates.
  • Anion-Exchange Extraction: Lysates undergo fractionation using Waters Sep-Pak Accell Plus QMA cartridges, separating mono- (MP), di- (DP), and triphosphates (TP) via stepwise KCl elution.
  • Dephosphorylation & Quantification: Fractions are treated with alkaline phosphatase to convert phosphates to nucleoside analog GS-331007, quantified via LC-MS/MS (LLOQ: 50 fmol/sample) [9].
  • Metabolic Insights from Labeled Analogs:
  • Tissue-Specific Activation: Sofosbuvir-d6-TP reaches highest concentrations in hepatocytes (primary HCV replication site), with median TP levels of 859 fmol/10⁶ cells in PBMCs versus only 2.91 fmol/10⁶ cells in RBCs, indicating preferential hepatic activation [9].
  • Kinetic Profiling: Non-compartmental modeling reveals a TP half-life of 26 hours in PBMCs and 69 hours in RBCs, confirming sustained intracellular residency of the active metabolite [9].
  • Technical Advances:
  • Chromatographic Resolution: Ion-pairing-free LC methods with HILIC or reverse-phase columns minimize matrix interference and enhance sensitivity for trace anabolites.
  • Mass Detection: Multiple reaction monitoring (MRM) transitions (e.g., m/z 260→130 for GS-331007) coupled with deuterated internal standards (GS-331007-¹³C₂H₃) ensure quantification accuracy amid biological noise [9].

Table 3: Sofosbuvir-d6 Phosphorylated Anabolite Pharmacokinetics in Cellular Matrices

AnaboliteMatrixMedian Concentration (fmol/10⁶ cells)Range (fmol/10⁶ cells)Half-life (h)
MPPBMC220.051.5–846.0-
DPPBMC70.225.8–275.0-
TPPBMC859.054.5–6,756.026
TPRBC2.911.14–10.469
TPHepatocytes*∼15,000*Not reported>24

Properties

Product Name

Sofosbuvir D6

Molecular Formula

C22H23D6FN3O9P

Molecular Weight

535.49

Synonyms

Sofosbuvir-D6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.